molecular formula C7H4I2O B098778 3,5-Diiodobenzaldehyde CAS No. 17352-25-9

3,5-Diiodobenzaldehyde

Cat. No. B098778
CAS RN: 17352-25-9
M. Wt: 357.91 g/mol
InChI Key: WBPOINHGBSDFDZ-UHFFFAOYSA-N
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Description

3,5-Diiodobenzaldehyde is a compound related to thyroxine, a hormone produced by the thyroid gland. It is a derivative of benzaldehyde with two iodine atoms substituted at the 3 and 5 positions of the aromatic ring. The presence of iodine atoms significantly alters the chemical and physical properties of the compound compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of derivatives related to 3,5-diiodobenzaldehyde has been explored in various studies. For instance, the dimethylacetal of 3,5-diiodoanisaldehyde has been synthesized and tested for its antithyroxine action, indicating the potential for creating compounds with specific biological activities . Another study describes the synthesis of 3,4,5-trimethoxybenzaldehyde, which involves bromination and methylation steps that could be adapted for the synthesis of 3,5-diiodobenzaldehyde derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by substituents on the aromatic ring. In the case of 3,5-diiodobenzaldehyde, the iodine atoms would make the compound more reactive towards nucleophilic substitution reactions. Studies on similar compounds have shown a variety of reactions, such as the formation of oximes, which could also be applicable to 3,5-diiodobenzaldehyde .

Physical and Chemical Properties Analysis

Scientific Research Applications

Quantum Chemical Insight

  • Molecular Structure and Spectroscopic Analysis : 3,5-Diiodobenzaldehyde and its derivatives have been studied for their molecular structure using spectroscopic methods like FT-IR, FT-Raman, UV-Visible, and NMR spectral studies. These studies provide insights into the molecular stability and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications (Mary & James, 2020).

Synthesis and Chemical Reactivity

  • Regioselective Synthesis : Research has been conducted on the efficient and regioselective synthesis of diiodobenzaldehyde derivatives. This includes the study of the influence of different substituents on the phenyl group and their impact on the reactivity and selectivity of these compounds in chemical reactions (Al‐Zoubi et al., 2020).
  • Crystal Structure Identification : The crystal structure of similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde has been determined, providing valuable information about the molecular geometry and potential for interactions in crystalline forms (Kai, 2000).

Biological Applications and Sensor Development

  • pH-Responsive Fluorescent Sensor : A derivative of diiodobenzaldehyde has been used to develop a highly selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity in a specific pH range, which is important for studying biological organelles (Saha et al., 2011).
  • Antimicrobial Properties : Derivatives of diiodobenzaldehyde have been evaluated for their antimycobacterial activity against Mycobacterium bovis. The study demonstrates the potential of these compounds as bioactive agents (Sedighi et al., 2015).

Solubility and Solvation Studies

  • Solubility Modelling and Solvent Effect : Studies have been conducted on the solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions. These investigations provide insights into the solvent effects and preferential solvation behavior of these compounds (Zhu et al., 2020).

Safety And Hazards

The safety information for 3,5-Diiodobenzaldehyde indicates that it may cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPOINHGBSDFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437067
Record name 3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodobenzaldehyde

CAS RN

17352-25-9
Record name 3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 1,3,5-triiodobenzene (7.5 G, 16.4 mM) in 72 mL of ether at -78° was added n-butyllithium 7.2 mL; 18 mM). After 15 minutes of stirring, 2.8 mL (36 mM) of N,N-dimethylformamide was added dropwise and the reaction mixture was stirred overnight. After diluting with 100 mL of ethyl acetate, the reaction mixture was washed with 3×50 mL of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Solvent removal gave a crude product, which was chromatographed on silica gel (application in minimum amount of CH2Cl2 ; and elution with 1:9 EtOAc:hexane) to yield 1.3 G of the desired aldehyde as cream colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
RI MELTZER, RJ STANABACK - The Journal of Organic …, 1961 - ACS Publications
4-Hydroxy-3, 5-diiodophenylpyruvic acid readily reacts with 3, 5-diiodotyrosine and with 7V-acety 1-3, 5-diiodotyrosine to give thyroxine and Ar-acetylthyroxine, respectively. The …
Number of citations: 64 pubs.acs.org
RA Pages, J Robbins, H Edelhoch - Biochemistry, 1973 - ACS Publications
Robert A. Pages, Jacob Robbins, and Harold Edelhoch* abstract: The interaction of human serum prealbumin with thyroxine and thyroxine analogs was examined by equilibrium …
Number of citations: 84 pubs.acs.org
G Cilento, M Nakano, H Fukuyama, K Suwa… - Biochemical and …, 1974 - Elsevier
Since the hydroperoxide formed from 4-hydroxy-3,5-diiodopheyl-pyruvic acid and oxygen, a likely precursor of thyroxine, is also known to undergo cleavage to 4-hydroxy-3,5-…
Number of citations: 30 www.sciencedirect.com
K Sorimachi, HJ Cahnmann - Endocrinology, 1977 - academic.oup.com
The customary methods for labeling T4 and its analogs, iodination or exchange-labeling, are not applicable to those iodothyronines whose iodine atoms are exclusively in the …
Number of citations: 33 academic.oup.com
A Nishinaga, T Matsuura - The Journal of Organic Chemistry, 1964 - ACS Publications
To contribute to the understanding of the mechanism by which thyroxine is formed in good yield from 4-hydroxy-3, 5-diiodophenylpyruvic acid (I) and 3, 5-diiodotyrosine in the presence …
Number of citations: 16 pubs.acs.org
CC Yip, LD Hadley - Biochimica et Biophysica Acta (BBA)-Enzymology and …, 1966 - Elsevier
1. The oxidation of sulfite, measured by the uptake of oxygen, was employed to detect the formation of free radicals in the iodination of tyrosine by myeloperoxidase in the presence of …
Number of citations: 23 www.sciencedirect.com
S Hecht, A Khan - 2003 - Citeseer
General Methods. 3, 5-Diiodobenzaldehyde was prepared from ethyl 4-aminobenzoate in a four step sequence involving iodination, deamination, reduction followed by oxidation as …
Number of citations: 2 citeseerx.ist.psu.edu
T Shiba, HJ Cahnmann - The Journal of Organic Chemistry, 1962 - ACS Publications
A simple synthesis of various forms of radioactive L-thyroxine, carrying the label (I131 or C14) either in the phenolic ring or in the nonphenolic ring and in the side chain, is described. It …
Number of citations: 54 pubs.acs.org
M Ravikanth, JP Strachan, F Li, JS Lindsey - Tetrahedron, 1998 - Elsevier
The modular synthesis of linear or cyclic multiporphyrin arrays relies on the availability of trans-substituted porphyrin building blocks with high solubility in organic solvents. Eleven …
Number of citations: 72 www.sciencedirect.com
TJ Boyle, F Guerrero, TM Alam, KA Dunnigan… - Inorganic …, 2019 - ACS Publications
A series of titanium alkoxides ([Ti(OR) 4 ] (OR = OCH(CH 3 ) 2 (OPr i ), OC(CH 3 ) 3 (OBu t ), and OCH 2 C(CH 3 ) 3 (ONep)) were modified with a set of substituted hydroxyl-…
Number of citations: 3 pubs.acs.org

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